3-(dimethylamino)-N-(4-methoxybenzyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19(2)15-6-4-5-14(11-15)17(20)18-12-13-7-9-16(21-3)10-8-13/h4-11H,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAVYBDNKPZJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
General Synthetic Strategies for Benzamide (B126) Compounds
The formation of the amide bond, which defines the benzamide structure, is typically achieved through the condensation of a carboxylic acid and an amine. hepatochem.com However, this reaction does not occur spontaneously under ambient conditions and requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. luxembourg-bio.com
A prevalent method for forming amide bonds involves the use of coupling reagents that activate the carboxylic acid component. luxembourg-bio.com This activation is generally accomplished by converting the hydroxyl group of the acid into a better leaving group. luxembourg-bio.com
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. hepatochem.comresearchgate.net The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then readily attacked by the amine to form the desired amide and a urea (B33335) byproduct. luxembourg-bio.com A common issue with carbodiimide-mediated coupling, especially in peptide synthesis, is the potential for racemization. hepatochem.com To mitigate this side reaction, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included, which not only suppress racemization but can also improve reaction yields. luxembourg-bio.compeptide.com
Phosphonium and aminium/uronium salt-based reagents represent another major class of coupling agents. hepatochem.com Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency, rapid reaction times, and minimal induction of racemization. hepatochem.compeptide.com These reagents are particularly valuable in complex syntheses where mild conditions are paramount. hepatochem.com
Beyond the common coupling reagents, a variety of other systems are employed in benzamide synthesis. The conversion of carboxylic acids to more reactive derivatives like acid chlorides or anhydrides is a classical and highly effective approach, though the harsh conditions required can limit their use with sensitive substrates. hepatochem.comresearchgate.net
More recent advancements include the use of boron-based reagents. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for direct amidation, promoting the reaction between carboxylic acids and amines under relatively simple, air-tolerant conditions. acs.org Another approach involves using N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to activate the carboxylic acid, forming an intermediate that subsequently reacts with an amine to yield the target benzamide. nih.gov Catalytic methods, such as those employing palladium-based homogeneous catalysts or sulfonic acid-functionalized materials, are also emerging as sustainable alternatives for amide bond formation. nih.govresearchgate.net
Synthesis of 3-(dimethylamino)-N-(4-methoxybenzyl)benzamide
The synthesis of the specific molecule this compound is a direct application of the general principles of amide bond formation.
Based on a retrosynthetic analysis of the target molecule, the logical precursors are 3-(dimethylamino)benzoic acid and 4-methoxybenzylamine (B45378). The primary synthetic challenge is the efficient coupling of these two fragments.
The reaction pathway involves the activation of the carboxyl group of 3-(dimethylamino)benzoic acid, followed by a nucleophilic substitution reaction with the amino group of 4-methoxybenzylamine. A common laboratory-scale approach would involve dissolving the carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of a coupling agent (e.g., DCC, EDC/HOBt, or HATU) and a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acid formed. The amine is then added to the activated acid species to form the final product.
The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction conditions. Key parameters for optimization include the choice of coupling reagent, solvent, reaction temperature, and stoichiometry of the reagents. scielo.br For analogous syntheses of N-(4-methoxybenzyl)amides, reaction systems involving DCC as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst have been utilized. nih.gov
A systematic optimization study would typically involve screening various conditions to maximize the product yield while minimizing side reactions and simplifying purification. The results of such a study can be summarized in a data table.
| Entry | Coupling Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCC (1.1) | DCM | 25 | 12 | 75 |
| 2 | EDC/HOBt (1.2 / 1.2) | DMF | 25 | 12 | 88 |
| 3 | HATU/DIPEA (1.2 / 2.0) | DMF | 25 | 4 | 95 |
| 4 | DCC (1.1) | THF | 50 | 8 | 81 |
| 5 | HATU/DIPEA (1.2 / 2.0) | DCM | 25 | 4 | 92 |
Table 1. Representative data from a hypothetical optimization study for the synthesis of this compound. Yields are illustrative and based on typical outcomes for similar reactions.
This illustrative data suggests that a modern uronium-based coupling reagent like HATU in a polar aprotic solvent such as DMF could provide the highest yield in the shortest reaction time.
Design and Synthesis of Structural Analogs and Derivatives
The modular nature of the synthesis allows for the straightforward design and creation of structural analogs of this compound. Modifications can be introduced at three primary positions:
The Benzoyl Moiety: The 3-(dimethylamino)phenyl ring can be replaced with other substituted benzoic acids. For example, using 4-nitrobenzoic acid or 4-aminobenzoic acid would yield analogs with different electronic properties on the phenyl ring. uni.luuni.lu
The Amine Moiety: The 4-methoxybenzylamine can be substituted with other primary or secondary amines. This allows for extensive exploration of the chemical space, for instance, by using different substituted benzylamines or aliphatic amines.
The Substituents: The dimethylamino and methoxy (B1213986) groups can be altered. The dimethylamino group could be replaced with other alkylamino groups or cyclic amines like piperidine (B6355638) or morpholine. nih.gov The methoxy group on the benzylamine (B48309) could be moved to other positions or replaced with other functional groups entirely.
The synthesis of these analogs would follow the same fundamental amide coupling strategies outlined previously, using the appropriately substituted carboxylic acid and amine precursors.
| Analog | Modification from Parent Compound | Precursor 1 (Acid) | Precursor 2 (Amine) |
|---|---|---|---|
| 4-Nitro-N-(4-methoxybenzyl)benzamide | Replacement of 3-(dimethylamino) with 4-nitro | 4-Nitrobenzoic acid | 4-Methoxybenzylamine |
| 3-(Piperidin-1-yl)-N-(4-methoxybenzyl)benzamide | Replacement of dimethylamino with piperidinyl | 3-(Piperidin-1-yl)benzoic acid | 4-Methoxybenzylamine |
| 3-(Dimethylamino)-N-(4-chlorobenzyl)benzamide | Replacement of 4-methoxy with 4-chloro | 3-(Dimethylamino)benzoic acid | 4-Chlorobenzylamine |
| 3-(Dimethylamino)-N-benzylbenzamide | Removal of the 4-methoxy group | 3-(Dimethylamino)benzoic acid | Benzylamine |
Table 2. Examples of structural analogs of this compound and their corresponding synthetic precursors.
Systematic Modification of Benzamide Core and Side Chains
The structural framework of this compound offers multiple sites for systematic modification to explore structure-activity relationships (SAR). These modifications can be broadly categorized into alterations of the benzamide core (Ring A), the N-benzyl substituent (Ring B), and the amide linker.
Modifications of the Benzamide Core (Ring A):
The 3-dimethylamino group on the benzoyl moiety is a key feature. Its basicity and electron-donating nature can significantly influence the molecule's properties. Systematic modifications could involve:
Alteration of the Amino Group: The dimethylamino group can be varied to other alkylamino groups (e.g., diethylamino, pyrrolidinyl, piperidinyl) to probe the impact of steric bulk and basicity. nih.gov
Positional Isomerism: Moving the dimethylamino group to the 2- or 4-position of the benzamide ring would generate constitutional isomers with potentially different biological activities and physical properties. Structure-activity relationship studies on related benzamide series have shown that the position of substituents on the benzoyl ring can significantly influence inhibitory activity and selectivity. tandfonline.com
Introduction of Additional Substituents: The addition of other functional groups (e.g., halogens, alkyls, alkoxys) to the benzamide ring could further modulate the electronic and steric profile of the molecule. For instance, in other benzamide series, the introduction of electron-withdrawing or electron-donating groups has been shown to tune the biological activity. acs.org
Modifications of the N-Benzyl Substituent (Ring B):
The 4-methoxybenzyl group is another critical component. Modifications here can influence binding to target proteins and metabolic stability.
Alteration of the Methoxy Group: The methoxy group can be replaced with other alkoxy groups of varying chain lengths or with other electron-donating or -withdrawing groups to assess their impact.
Positional Isomerism: Shifting the methoxy group to the 2- or 3-position would alter the electronic distribution and steric hindrance of the benzyl (B1604629) ring.
Ring Substitution Patterns: Introduction of further substituents on the benzyl ring can provide insights into the spatial requirements of the binding pocket.
A general synthetic approach to such analogs involves the coupling of a substituted benzoic acid with a substituted benzylamine. The benzoic acid can be activated to the corresponding benzoyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the appropriate benzylamine. nih.gov Alternatively, direct amide bond formation can be achieved using various coupling agents. researchgate.netgoogle.com
Interactive Data Table: Exemplary Modifications of the Benzamide Scaffold
| Modification Site | Original Group | Exemplary Modified Group | Potential Impact |
| Benzamide Ring (Position 3) | -N(CH₃)₂ | -N(C₂H₅)₂ | Altered basicity and steric bulk |
| Benzamide Ring (Position 4) | -H | -Cl | Modified electronic properties |
| N-Benzyl Ring (Position 4) | -OCH₃ | -OC₂H₅ | Altered lipophilicity |
| N-Benzyl Ring (Position 2) | -H | -F | Introduction of steric hindrance and altered electronics |
Stereochemical Considerations in Analog Synthesis
While this compound itself is achiral, the introduction of chiral centers into its analogs can be a critical step in developing more potent and selective compounds. Chirality can be introduced at several positions:
On the Benzyl Moiety: Introduction of a substituent at the benzylic carbon (the -CH₂- group attached to the amide nitrogen) can create a stereocenter. For example, replacing a hydrogen with a methyl group would lead to (R)- and (S)-enantiomers.
On the Side Chains: If the alkyl groups on the dimethylamino moiety or substituents on either aromatic ring contain stereocenters, the resulting diastereomers could exhibit different biological profiles.
The synthesis of stereochemically pure analogs would require either the use of chiral starting materials or the separation of racemic mixtures. Chiral resolution is a common technique for separating enantiomers, often involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.orgrsc.org Asymmetric synthesis, employing chiral catalysts or auxiliaries, offers a more direct route to enantiomerically pure compounds. acs.org
The absolute stereochemistry of chiral analogs is crucial as biological systems are chiral, and different enantiomers can have vastly different pharmacological and toxicological properties. For instance, in a series of axially chiral N-benzyl-naphthyridine-carboxamide derivatives, the (R)- and (S)-atropisomers displayed significant differences in their antagonistic activities. acs.org
Preparation of Labeled Derivatives for Mechanistic Studies
To investigate the mechanism of action, metabolic fate, and target engagement of this compound, isotopically labeled derivatives are invaluable tools.
Stable Isotope Labeling:
Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are common stable isotopes used in drug discovery.
Deuterium Labeling: The introduction of deuterium in place of hydrogen at specific positions can be used to create internal standards for quantitative bioanalysis by mass spectrometry. clearsynth.comkcasbio.com Deuterated standards co-elute with the unlabeled drug but are distinguishable by their higher mass, allowing for accurate quantification in complex biological matrices. researchgate.netscispace.comresearchgate.net Deuterium labeling at sites of metabolism can also slow down metabolic processes (the kinetic isotope effect), which can be a strategy to improve a drug's pharmacokinetic profile.
Carbon-13 Labeling: ¹³C-labeled compounds can be synthesized to trace the metabolic pathways of the molecule. The incorporation of ¹³C can be detected by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The synthesis of ¹³C-labeled benzamides would typically involve starting with a ¹³C-labeled precursor, such as a labeled benzoic acid or benzylamine.
Radiolabeling:
Radioisotopes such as Carbon-14 (¹⁴C) or Tritium (³H) can be incorporated for use in radioligand binding assays and in vivo imaging studies like Positron Emission Tomography (PET). moravek.com
PET Ligands: For PET imaging, a positron-emitting isotope like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) would be incorporated. For example, the methoxy group on the benzyl ring could be a target for labeling with ¹¹C-methyl iodide. pnas.org The synthesis of such radiolabeled ligands is a specialized process that requires rapid chemical reactions due to the short half-lives of the isotopes. nih.govnih.gov
The preparation of these labeled derivatives would follow synthetic routes analogous to those for the unlabeled compound, but with the introduction of the isotopic label at a suitable and stable position in one of the starting materials or intermediates.
Molecular and Cellular Mechanistic Investigations
Identification and Characterization of Molecular Targets
This section would typically detail the specific biological molecules, such as receptors or enzymes, with which 3-(dimethylamino)-N-(4-methoxybenzyl)benzamide interacts.
Ligand Binding Assays for Receptor and Enzyme Interactions
Information on the affinity of this compound for various receptors and enzymes would be presented here. This would involve data from radioligand binding assays or similar techniques, quantifying the compound's binding potential (e.g., Ki, Kd, or IC50 values).
Affinity Profiling Against Relevant Protein Families
A broader screening of the compound against panels of protein families (e.g., kinases, G-protein coupled receptors, ion channels) would be discussed in this subsection. This helps to understand the selectivity of the compound and identify potential off-target effects.
In Vitro Enzyme Inhibition Kinetics and Characterization
Should the compound be found to interact with an enzyme, this part of the article would describe the nature of that interaction. This includes determining whether the inhibition is competitive, non-competitive, or uncompetitive, and quantifying the inhibitory potency (e.g., Ki, IC50 values).
Elucidation of Cellular Pathway Modulation
This section would focus on the effects of this compound on the complex signaling networks within cells.
Assessment of Compound Effects on Specific Intracellular Signaling Cascades
Research in this area would investigate how the compound influences specific signaling pathways, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or cAMP-mediated signaling. This would involve measuring changes in the phosphorylation status of key proteins or the levels of second messengers.
Investigation of Cellular Process Modulation (e.g., Cell Proliferation, Protein Modification)
The downstream consequences of the compound's molecular interactions on cellular functions would be detailed here. This could include studies on its effects on cell growth, division, survival, or specific post-translational modifications of proteins.
Subcellular Localization Studies of the Compound or its Target Interactions
There are no published studies that have investigated the subcellular distribution of this compound within cells. Research that would typically employ techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical detection has not been conducted for this molecule. Consequently, its accumulation in specific organelles (e.g., mitochondria, nucleus, endoplasmic reticulum) or its association with cellular membranes is unknown. Similarly, there is no information available on the specific molecular targets with which this compound might interact.
Structure-Activity Relationship (SAR) Elucidation
Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling, which involves the use of statistical methods to correlate chemical structures with biological activity, has not been performed for this compound. The development of a QSAR model is contingent upon the availability of a sufficiently large and structurally diverse dataset of compounds with measured biological activities, which is not available for this specific chemical scaffold. Therefore, no predictive models for the activity of this compound based on its physicochemical properties or structural descriptors exist in the literature.
Role in Chemical Biology and Future Perspectives
Application as a Chemical Probe
Given its unique substitution pattern, this compound could serve as a valuable chemical probe to investigate the structure-activity relationships of benzamide (B126) derivatives. By systematically modifying the dimethylamino and methoxy (B1213986) groups, researchers could explore their influence on binding affinity and selectivity for various biological targets.
Potential for Lead Compound Development
Should initial biological screenings reveal significant activity, this compound could serve as a starting point for the development of more potent and selective lead compounds. Its synthetic tractability allows for the facile generation of a library of analogs for further optimization.
Future Research Directions
Future research on this compound should focus on several key areas:
Definitive Synthesis and Characterization: A detailed, published synthetic protocol and comprehensive spectral and crystallographic analysis are needed to provide a solid foundation for further studies.
Systematic Biological Screening: High-throughput screening against a diverse panel of biological targets is necessary to identify its primary biological activities.
Target Identification and Validation: For any identified activities, subsequent studies should focus on identifying the specific molecular target(s) and validating the mechanism of action.
In-depth Computational Studies: More sophisticated computational analyses, such as molecular dynamics simulations, could provide a more dynamic picture of its interactions with potential biological targets.
Analytical and Advanced Characterization Techniques in Research
Spectroscopic Methods for Structural Analysis (e.g., High-Resolution NMR, Advanced Mass Spectrometry)
The precise molecular structure of 3-(dimethylamino)-N-(4-methoxybenzyl)benzamide would be definitively established through a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS).
High-Resolution NMR Spectroscopy would provide a detailed map of the atomic framework. In a hypothetical analysis, the ¹H NMR spectrum would reveal the chemical shifts, integration values, and coupling constants for each proton. For instance, the dimethylamino group would be expected to produce a singlet, while the aromatic protons would exhibit complex splitting patterns characteristic of their substitution on the two benzene (B151609) rings. The benzylic protons would likely appear as a doublet, coupled to the adjacent amide proton. Similarly, the ¹³C NMR spectrum would identify all unique carbon environments within the molecule.
Advanced Mass Spectrometry , such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap), would be used to determine the exact molecular weight. The high-resolution mass measurement would provide the elemental composition, confirming the molecular formula of C₁₇H₂₀N₂O₂. Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to fragment the molecule, and the resulting fragmentation pattern would offer valuable insights into its structural connectivity.
Chromatographic Techniques for Purity Assessment and Impurity Profiling
To ensure the integrity of any research conducted on This compound , its purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid.
The compound would be detected using a UV-Vis detector, likely at a wavelength where the aromatic rings exhibit strong absorbance. The purity of the sample would be determined by the area percentage of the main peak in the chromatogram. Impurity profiling, the identification and quantification of any minor components, would also be carried out using this method, often in conjunction with mass spectrometry (LC-MS) to identify the chemical nature of the impurities.
X-ray Crystallography of Ligand-Target Complexes
Should This compound be investigated for its interaction with a biological target, such as a protein or enzyme, X-ray crystallography would be a powerful tool to visualize this interaction at an atomic level. This technique requires the growth of a high-quality crystal of the ligand-target complex.
Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map. From this map, a detailed three-dimensional model of the complex can be built. This model would reveal the precise binding orientation of This compound within the active site of its target, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are crucial for its biological activity.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
To quantify the binding affinity and kinetics of the interaction between This compound and its biological target, Surface Plasmon Resonance (SPR) would be employed. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing This compound is then flowed over the chip surface.
The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal. By analyzing the association and dissociation phases of the binding event, key kinetic parameters can be determined.
Hypothetical SPR Data Table:
| Parameter | Value |
| Association Rate Constant (ka) | To be determined |
| Dissociation Rate Constant (kd) | To be determined |
| Equilibrium Dissociation Constant (KD) | To be determined |
This data would provide a quantitative measure of the binding affinity and the stability of the ligand-target complex, which are critical for understanding the compound's mechanism of action.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The classical synthesis of N-substituted benzamides involves the coupling of a benzoic acid derivative with an amine. For 3-(dimethylamino)-N-(4-methoxybenzyl)benzamide, this would typically involve reacting 3-(dimethylamino)benzoic acid with 4-methoxybenzylamine (B45378). Future research could focus on developing more efficient, sustainable, and scalable synthetic routes.
Key areas for exploration include:
Catalyst Development : Investigating novel catalysts for the amidation reaction could lead to milder reaction conditions, reduced waste, and higher yields. Palladium-pincer catalysts, for example, have shown effectiveness in the synthesis of other N-(4-methoxybenzyl)benzamides. researchgate.net
Flow Chemistry : Implementing continuous flow synthesis could offer significant advantages over traditional batch processing, including improved safety, consistency, and scalability.
Green Chemistry Approaches : The use of environmentally benign solvents, reducing the number of synthetic steps, and employing atom-economical reactions are crucial considerations for modern synthetic chemistry. researchgate.net For instance, methods that avoid the pre-activation of the carboxylic acid could streamline the process.
Table 1: Comparison of Potential Coupling Reagents for Amide Synthesis
| Coupling Reagent | Advantages | Potential Drawbacks |
|---|---|---|
| Carbodiimides (e.g., EDCI, DCC) | Widely used, reliable | Can produce difficult-to-remove urea (B33335) byproducts |
| Phosphonium Salts (e.g., PyBOP) | High reactivity, good yields | Expensive, generates phosphine (B1218219) oxide waste |
| Acid Chlorides/Anhydrides | Highly reactive | Harsh conditions, may not be compatible with sensitive functional groups |
Discovery of Undiscovered Molecular Targets and Biological Pathways
The biological activity of this compound is currently uncharacterized. A primary direction for future research is the identification of its molecular targets and the biological pathways it modulates. Given the diversity of targets for other benzamide-containing molecules, which include G-protein coupled receptors, ion channels, and enzymes like histone deacetylases (HDACs), a broad screening approach is warranted. nih.govwikipedia.orgnih.gov
Potential research strategies include:
Phenotypic Screening : Exposing various cell lines (e.g., cancer cells, neuronal cells) to the compound to identify any observable changes in cell behavior, such as effects on proliferation, differentiation, or viability. nih.gov
Target Deconvolution : If a phenotype is observed, chemoproteomics and other advanced mass spectrometry techniques can be employed to identify the specific protein(s) that the compound binds to. nih.gov
Computational Docking : In silico studies could predict potential binding interactions with known protein structures, helping to prioritize targets for experimental validation.
Integration with High-Throughput Screening and Fragment-Based Drug Discovery
Systematic screening methodologies are essential for exploring the therapeutic potential of novel chemical entities.
High-Throughput Screening (HTS) : this compound could be included in large chemical libraries for HTS campaigns against a wide array of biological targets. nih.gov Furthermore, the core structure can serve as a template for creating a focused library of analogs to explore the structure-activity relationship (SAR) around this scaffold.
Fragment-Based Drug Discovery (FBDD) : FBDD is a powerful method for identifying lead compounds by screening small molecular fragments for weak binding to a target protein. drugdiscoverychemistry.com The 3-(dimethylamino)benzamide (B1302750) or 4-methoxybenzylamine moieties of the title compound could serve as starting fragments. If these fragments show binding to a target of interest, they can be elaborated or linked to build more potent molecules, potentially leading back to a molecule with a similar structure to this compound. nih.govchemrxiv.org This approach is particularly useful for challenging targets like protein-protein interfaces. drugdiscoverychemistry.com
Table 2: Illustrative Library Design for SAR Exploration
| Core Scaffold | R1 (Position 3 on Benzoyl Ring) | R2 (Position 4 on Benzyl (B1604629) Ring) |
|---|---|---|
| N-benzylbenzamide | -N(CH₃)₂ (Lead Compound) | -OCH₃ (Lead Compound) |
| N-benzylbenzamide | -NHCH₃ | -OH |
| N-benzylbenzamide | -H | -F |
| N-benzylbenzamide | -Cl | -Cl |
Application of Advanced Chemical Biology Tools for Deeper Mechanistic Understanding
Should this compound be found to have significant biological activity, advanced chemical biology tools could be employed to dissect its mechanism of action with high precision. nih.gov
These tools include:
Clickable Probes : Synthesizing an analog of the compound that incorporates a "clickable" functional group (e.g., an alkyne or azide). This allows for the covalent attachment of reporter tags (like fluorophores or biotin) via bio-orthogonal chemistry, enabling visualization of the compound's subcellular localization or affinity-based pulldown of its binding partners. nih.gov
Photoaffinity Labeling : Introducing a photo-activatable group into the molecule's structure. Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its unambiguous identification.
Light-Activated Probes : Incorporating photoswitchable moieties could allow for the optical control of the compound's activity, providing precise spatiotemporal resolution in biological experiments. escholarship.org
Design of Next-Generation Benzamide (B126) Probes for Chemical Biology Research
A high-quality chemical probe is a small molecule that can be used to study the function of a specific protein target in biological systems. tandfonline.comnih.gov If this compound is found to interact potently and selectively with a novel protein target, it could serve as a scaffold for the design of next-generation chemical probes.
The development of such a probe would require rigorous characterization and optimization, guided by established criteria. nih.gov
Table 3: Criteria for an Ideal Chemical Probe
| Characteristic | Description | Target Value |
|---|---|---|
| Potency | Concentration required to elicit a biological response or bind to the target. | EC₅₀ < 1 µM (cellular); K_d < 100 nM (biochemical) nih.gov |
| Selectivity | The degree to which the compound interacts with its intended target versus other proteins. | >30-fold selectivity against other family members nih.gov |
| Mechanism of Action | A clear understanding of how the compound engages its target (e.g., inhibitor, activator, degrader). | Well-defined and validated |
| Cellular Activity | The ability of the compound to cross the cell membrane and engage its target in a cellular context. | Evidence of on-target engagement in cells |
| Control Compound | A structurally similar but biologically inactive analog to control for off-target effects. | Available and validated |
By systematically modifying the this compound structure, researchers could develop highly selective tool compounds. acs.org These probes would be invaluable for validating the function of new drug targets and exploring complex biological processes, ultimately accelerating the pace of drug discovery. tandfonline.com
Q & A
Basic: What are the optimal synthetic routes for 3-(dimethylamino)-N-(4-methoxybenzyl)benzamide, and how should purity be validated?
Answer:
The synthesis typically involves a multi-step protocol starting with amide bond formation between 3-(dimethylamino)benzoic acid derivatives and 4-methoxybenzylamine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DMF as a solvent (common in benzamide syntheses, as seen in and ).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Validate purity via HPLC (>95% purity threshold) and LCMS (to confirm molecular ion peaks, e.g., [M+H]+ = ~325.3 based on analogs in and ).
- Hazard mitigation : Conduct a DSC analysis to assess thermal stability, as decomposition risks are noted for structurally similar amides ().
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?
Answer:
- 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3)2) and methoxybenzyl moiety (δ ~3.8 ppm for OCH3; aromatic protons at δ 6.8–7.5 ppm). Compare with published spectra of analogs ( ).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C17H20N2O2) with <2 ppm error.
- IR spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) ( ).
Advanced: How does the dimethylamino group influence interactions with histone deacetylases (HDACs)?
Answer:
The dimethylamino group enhances hydrophobic interactions and electron donation to the HDAC active site. Methodology:
- Enzyme inhibition assays : Use recombinant HDAC isoforms (e.g., HDAC1/6) with fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC). Compare IC50 values with control inhibitors like SAHA ( ).
- Molecular docking : Perform simulations (e.g., AutoDock Vina) to map interactions between the dimethylamino group and HDAC zinc-binding domains (analogous to ’s peptoid-based inhibitors).
- Cellular assays : Measure histone H3/H4 acetylation levels via Western blot in cancer cell lines (e.g., HeLa) treated with the compound ( ).
Advanced: How do structural analogs with trifluoromethyl or chloro substituents compare in pharmacokinetic profiles?
Answer:
- Lipophilicity (LogP) : Use reversed-phase HPLC to measure retention times. The dimethylamino group reduces LogP compared to trifluoromethyl analogs (e.g., LogP ~2.5 vs. ~3.8 for trifluoromethyl derivatives in ).
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LCMS. The methoxy group enhances stability compared to hydroxylated analogs ().
- Permeability : Perform Caco-2 monolayer assays. Dimethylamino derivatives show higher permeability (Papp >1 ×10⁻⁶ cm/s) due to enhanced passive diffusion ().
Advanced: How should researchers address contradictory mutagenicity data in anomeric amide derivatives?
Answer:
- Ames II testing : Follow OECD 471 guidelines using TA98 and TA100 strains with/without metabolic activation (S9 fraction). Compare results to structurally similar compounds ( reports lower mutagenicity for dimethylamino amides vs. benzyl chloride).
- Mitigation strategies : If mutagenicity is observed, modify the benzyl ring (e.g., introduce electron-withdrawing groups) or replace the dimethylamino group with a pyrrolidine moiety ().
Advanced: What computational approaches predict the compound’s binding affinity for dopamine D3 receptors?
Answer:
- Molecular dynamics (MD) simulations : Use a homology model of D3 receptors (based on PDB: 3PBL) and simulate ligand-receptor interactions over 100 ns. Focus on salt bridges between the dimethylamino group and Asp110 ().
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methoxy vs. chloro) to optimize binding ().
- In vitro validation : Perform radioligand displacement assays with [³H]7-OH-DPAT in HEK293 cells expressing D3 receptors ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
